
6a-Hydroxy-11-deoxycortisol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Pregn-4-ene-3,20-dione, 6,17,21-trihydroxy-, (6a)- is a steroid compound with significant biological and chemical importance This compound is part of the pregnane steroid family and is characterized by its unique structure, which includes multiple hydroxyl groups and a double bond in the pregnane skeleton
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Pregn-4-ene-3,20-dione, 6,17,21-trihydroxy-, (6a)- typically involves multi-step organic synthesis techniques. One common method includes the hydroxylation of pregnane derivatives at specific positions. The reaction conditions often require the use of catalysts and specific reagents to achieve the desired hydroxylation and double bond formation.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and advanced purification techniques to ensure the purity and quality of the final product.
化学反应分析
Types of Reactions
Pregn-4-ene-3,20-dione, 6,17,21-trihydroxy-, (6a)- undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.
Reduction: Reduction of double bonds or ketone groups to hydroxyl groups.
Substitution: Replacement of hydroxyl groups with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The reaction conditions often involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can introduce new functional groups, altering the compound’s properties.
科学研究应用
Pregn-4-ene-3,20-dione, 6,17,21-trihydroxy-, (6a)- has numerous applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other steroid compounds.
Biology: Studied for its role in cellular processes and hormone regulation.
Medicine: Investigated for potential therapeutic uses, including anti-inflammatory and anti-cancer properties.
Industry: Utilized in the production of pharmaceuticals and as a chemical intermediate in various industrial processes.
作用机制
The mechanism of action of Pregn-4-ene-3,20-dione, 6,17,21-trihydroxy-, (6a)- involves its interaction with specific molecular targets and pathways. It may bind to steroid receptors, influencing gene expression and cellular functions. The hydroxyl groups and double bond in its structure play a crucial role in its biological activity, affecting its binding affinity and specificity.
相似化合物的比较
Similar Compounds
Progesterone: Another pregnane steroid with similar structure but different functional groups.
17α-Hydroxyprogesterone: Similar structure with an additional hydroxyl group at the 17α position.
Hydrocortisone: Contains additional hydroxyl groups and is used as an anti-inflammatory agent.
Uniqueness
Pregn-4-ene-3,20-dione, 6,17,21-trihydroxy-, (6a)- is unique due to its specific hydroxylation pattern and double bond, which confer distinct biological and chemical properties. Its unique structure allows for specific interactions with molecular targets, making it valuable in various research and industrial applications.
属性
分子式 |
C21H30O5 |
|---|---|
分子量 |
362.5 g/mol |
IUPAC 名称 |
(6S,8R,9S,10R,13S,14S,17R)-6,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C21H30O5/c1-19-6-3-12(23)9-16(19)17(24)10-13-14(19)4-7-20(2)15(13)5-8-21(20,26)18(25)11-22/h9,13-15,17,22,24,26H,3-8,10-11H2,1-2H3/t13-,14+,15+,17+,19-,20+,21+/m1/s1 |
InChI 键 |
RVOXVZIZUGYSPL-BUPQPSJMSA-N |
手性 SMILES |
C[C@]12CCC(=O)C=C1[C@H](C[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@@]4(C(=O)CO)O)C)O |
规范 SMILES |
CC12CCC(=O)C=C1C(CC3C2CCC4(C3CCC4(C(=O)CO)O)C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-ethyl-1,1,2,2,3,3,4,4,4-nonafluoro-N-[2-(2-hydroxyethoxy)ethyl]butane-1-sulfonamide](/img/structure/B13415964.png)
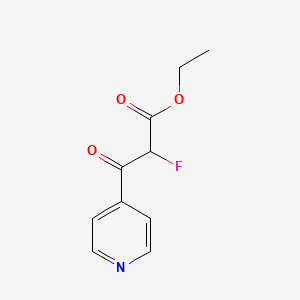
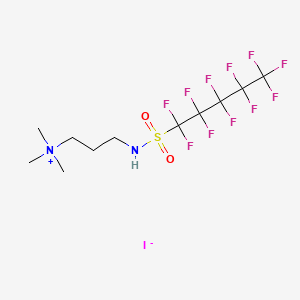
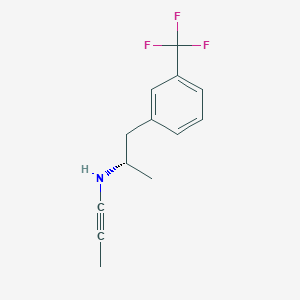
![(2R,3S,4R,5R)-5-[6-(dimethylamino)purin-9-yl]-2-(hydroxymethyl)-3-methyloxolane-3,4-diol](/img/structure/B13416003.png)


![copper;(2S)-6-amino-2-[[(2S)-2-[(2S)-2-azanidylpropanoyl]azanidyl-3-(1H-imidazol-4-yl)propanoyl]amino]hexanoate;hydrochloride](/img/structure/B13416031.png)
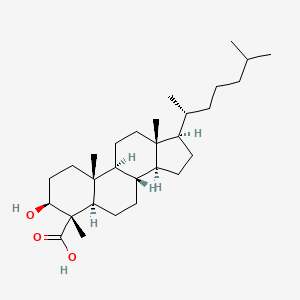

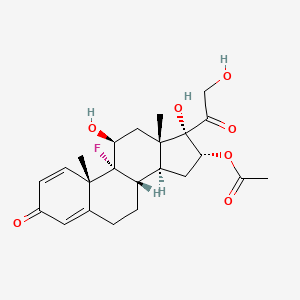
![2-[4-(4-Methylphenyl)piperazin-1-yl]ethanol](/img/structure/B13416056.png)
![Methanone, (5-methyl-4-isoxazolyl)[4-[3-(trifluoromethyl)phenyl]-1-piperazinyl]-](/img/structure/B13416063.png)
